molecular formula C22H24N4O3S B11006825 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11006825
M. Wt: 424.5 g/mol
InChI Key: FQCDRMDZWCVRDX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a cycloheptyl group, and an isoindole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of a cyclobutyl-substituted thiadiazole with a cycloheptyl-substituted isoindole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of a cyclobutyl group, a thiadiazole ring, and an isoindole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-cycloheptyl-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H24N4O3S/c27-18(23-22-25-24-19(30-22)13-6-5-7-13)14-10-11-16-17(12-14)21(29)26(20(16)28)15-8-3-1-2-4-9-15/h10-13,15H,1-9H2,(H,23,25,27)

InChI Key

FQCDRMDZWCVRDX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NN=C(S4)C5CCC5

Origin of Product

United States

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